molecular formula C16H15F2NO2 B5830172 N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide

N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No. B5830172
M. Wt: 291.29 g/mol
InChI Key: DVXJZIFAMHBFEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis :The structure and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide showed that it crystallizes in the orthorhombic crystal system, with specific unit cell parameters, indicating how the molecular structure impacts its function (Sharma et al., 2018).

Chemical Reactions and Properties :The chemical properties of similar acetamide compounds can be understood through their synthesis and reactions. For example, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide's high-performance liquid chromatographic determination in human serum and urine supports its chemical stability and interaction with biological mediums (Fujimaki et al., 1988).

Physical Properties Analysis :While specific data on N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide was not identified, the physical properties of similar compounds, such as N-phenyl-2,2-di(4-chlorophenoxy)acetamide, have been studied showing effects of different conditions on the yield and properties of these compounds (Jian-wei, 2009).

Chemical Properties Analysis :The chemical properties, including reactivity and interactions, can be exemplified by studies on similar compounds. For example, the experimental, quantum chemical, and natural bond orbital investigations of derivatives similar to N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide provide insights into their molecular and electronic structures, influencing their chemical behaviors (Arjunan et al., 2012).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-10-4-3-5-11(2)16(10)21-9-15(20)19-14-7-6-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJZIFAMHBFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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